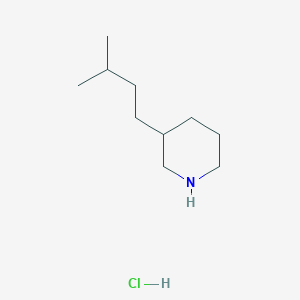

3-(3-Methylbutyl)piperidine hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

3-(3-methylbutyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-9(2)5-6-10-4-3-7-11-8-10;/h9-11H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHVVMXFYJGZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384669-07-1 | |

| Record name | 3-(3-methylbutyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 3 3 Methylbutyl Piperidine Hydrochloride and Analogues

Precursor Identification and Design for Stereoselective Synthesis

The strategic disconnection of the target molecule reveals the piperidine (B6355638) ring and the isopentyl (3-methylbutyl) side chain as the two key building blocks. The stereoselective synthesis of 3-substituted piperidines requires careful planning of precursor synthesis and the method of their coupling or cyclization to control the absolute stereochemistry of the final product.

Synthesis of Key Isopentyl (3-Methylbutyl) Precursors

Isopentyl Halides : 1-Bromo-3-methylbutane (isopentyl bromide) is a common electrophilic precursor. adventchembio.comnih.gov It can be synthesized from the corresponding isoamyl alcohol by reaction with hydrobromic acid, often in the presence of sulfuric acid to facilitate the reaction. This reagent is suitable for alkylation reactions, for instance, with a pre-formed piperidine enamine or enolate equivalent to introduce the side chain at the C3 position. masterorganicchemistry.comyoutube.com

Isopentyl Organometallics : For nucleophilic addition, an isopentyl Grignard reagent (3-methylbutylmagnesium bromide) can be prepared from isopentyl bromide and magnesium metal. This reagent can be used in addition reactions to electrophilic piperidine precursors, such as N-protected 3-piperidone or a corresponding imine. clockss.orgdiva-portal.org

3-Methylbutanal (Isovaleraldehyde) : This aldehyde is a key precursor for strategies involving reductive amination. It can be prepared by the oxidation of isoamyl alcohol. 3-Methylbutanal can react with a suitable amino-functionalized precursor to form an imine, which is then reduced and cyclized to form the 3-substituted piperidine ring. researchgate.netuni-bayreuth.de

Chiral Pool Approaches to Substituted Piperidines

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to establish stereocenters in the target molecule. mdpi.com α-Amino acids are particularly versatile precursors for the synthesis of chiral nitrogen heterocycles. baranlab.org

For the synthesis of 3-substituted piperidines, amino acids like glutamic acid can serve as a starting point. The inherent chirality of the amino acid is used to control the stereochemistry of the final piperidine ring. For example, L-glutamic acid can be transformed through a multi-step sequence involving reduction of the carboxylic acid moieties and subsequent manipulation to form a linear precursor suitable for intramolecular cyclization, thereby yielding an enantiomerically enriched 3-substituted piperidine. This strategy avoids the need for chiral resolution or asymmetric catalysis in later steps, as the stereochemistry is embedded from the start. mdpi.com The use of amino acids as chiral templates is a powerful method for accessing optically active piperidine alkaloids and related compounds. baranlab.org

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a highly efficient route to chiral piperidines from achiral or prochiral precursors, often with high enantioselectivity. nih.gov Transition-metal catalysis, particularly with rhodium and iridium, has been prominent in this field.

A notable strategy involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. nih.gov This process typically involves a three-step sequence:

Partial reduction of a pyridine (B92270) precursor.

Rh-catalyzed asymmetric addition of a boronic acid (a reductive Heck-type reaction) to the resulting dihydropyridine.

A second reduction to furnish the fully saturated, enantioenriched 3-substituted piperidine. nih.gov

This methodology allows for the synthesis of a wide variety of 3-substituted piperidines with high yields and excellent enantioselectivity. nih.govorganic-chemistry.org The choice of the chiral ligand is critical for achieving high levels of asymmetric induction. Another powerful method is the direct asymmetric reductive amination (DARA) of ketones, which can be catalyzed by iridium complexes bearing chiral phosphoramidite ligands, enabling the one-step synthesis of chiral amines with excellent enantioselectivity. nih.gov

| Catalyst/Ligand | Substrate Type | Reaction Type | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| [Rh(cod)OH]₂ / (S)-Segphos | Dihydropyridine + Boronic Acid | Asymmetric Carbometalation | Up to 99% | High | organic-chemistry.org |

| Rh(I) / Chiral Diene | Alkenylisocyanates + Alkynes | [2+2+2] Cycloaddition | High | Good | nih.gov |

| Iridium / Chiral Phosphoramidite | Ketones + Alkyl Amines | Direct Asymmetric Reductive Amination | Excellent | High | nih.gov |

| Transaminase Enzyme | Piperidinone | Asymmetric Amination | High | - | scispace.com |

Cyclization Methodologies for Piperidine Ring Formation

The construction of the six-membered piperidine ring is the key step in the synthesis. This is typically achieved through intramolecular or intermolecular reactions that form one or two carbon-nitrogen bonds.

Intramolecular Cyclization Reactions for Six-Membered N-Heterocycles

Intramolecular cyclization involves a linear precursor containing both the nitrogen atom and the necessary carbon framework, which then closes to form the ring. This is a powerful strategy as it can allow for good stereochemical control.

Radical Cyclization : A suitably functionalized acyclic precursor, such as one containing a bromine atom and a double bond, can undergo radical cyclization to form the piperidine ring. For example, 7-substituted-6-aza-8-bromooct-2-enoates can be cyclized using radical initiators. The diastereoselectivity of this reaction can be significantly influenced by the choice of the radical mediator, with reagents like tris(trimethylsilyl)silane (TTMSS) sometimes offering superior stereocontrol compared to tributyltin hydride (TBTH). organic-chemistry.org

Aza-Prins-Ritter Reactions : This tandem reaction involves the cyclization of an unsaturated amine (aza-Prins) followed by trapping of the resulting carbocation with a nitrile (Ritter reaction). This method can be used to construct functionalized piperidine derivatives from acyclic precursors. rsc.org

Reductive Hydroamination/Cyclization : An alkyne-containing precursor can undergo an acid-mediated cyclization cascade involving enamine formation, which generates an iminium ion that is subsequently reduced to form the piperidine ring. clockss.org

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming amines, including cyclic structures like piperidines. wikipedia.org The reaction involves the condensation of a carbonyl group with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.com This strategy can be applied both intermolecularly and intramolecularly.

Intramolecular Reductive Amination : A linear precursor containing both an amine and a carbonyl group (or a masked carbonyl) can cyclize via intramolecular reductive amination to form the piperidine ring. This is a key step in the synthesis of many iminosugars and piperidine alkaloids. researchgate.net The choice of reducing agent is crucial for the success of the reaction.

Intermolecular Reductive Amination : This approach can be used to build the piperidine ring stepwise. For example, a precursor like 3-methylbutanal could react with an amino-aldehyde or amino-ketone under reductive conditions to form and cyclize the piperidine ring in a domino fashion. uni-bayreuth.de

Commonly used reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). commonorganicchemistry.com Sodium triacetoxyborohydride is often favored as it is a mild and selective reagent that can be used in a one-pot procedure without the need to isolate the intermediate imine. masterorganicchemistry.comcommonorganicchemistry.com

| Reducing Agent | Abbreviation | Typical Solvents | Key Features | Reference |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, DCM, THF | Mild and selective; does not reduce aldehydes/ketones readily. H₂O sensitive. | commonorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Reduces imines faster than ketones/aldehydes at acidic pH. Not H₂O sensitive. | commonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Can reduce starting carbonyls; often added after imine formation is complete. | commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | Various | "Green" method, but may require higher pressures/temperatures and can be less chemoselective. | wikipedia.org |

Ring-Closing Metathesis in Piperidine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of unsaturated heterocyclic systems, including the tetrahydropyridine precursors to piperidines. This reaction, often catalyzed by ruthenium-based complexes such as Grubbs catalysts, facilitates the intramolecular cyclization of a diene to form a cyclic alkene and a volatile byproduct, typically ethylene, which drives the reaction to completion wikipedia.orgorganic-chemistry.org. The synthesis of 5- up to 30-membered cyclic alkenes is achievable through this method organic-chemistry.org.

The application of RCM to the synthesis of piperidine analogues typically involves the preparation of an acyclic N-protected dienylamine precursor. The nitrogen atom is commonly protected with groups such as carbamates (e.g., Boc, Cbz) to prevent coordination with the metal catalyst, which can inhibit its activity. The choice of protecting group and catalyst can influence the efficiency and outcome of the cyclization.

The general mechanism, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the metal alkylidene catalyst with one of the terminal alkenes of the diene substrate. Subsequent intramolecular [2+2] cycloaddition with the second alkene moiety, followed by cycloelimination, yields the cyclic product and regenerates a metal alkylidene species that continues the catalytic cycle wikipedia.orgorganic-chemistry.org.

A variety of ruthenium-based catalysts have been developed for RCM, with the first and second-generation Grubbs catalysts being widely employed due to their functional group tolerance and stability. The second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and broader substrate scope.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Grubbs I (10 mol%) | N-Cbz-protected dialkenylamine | N-Cbz-tetrahydropyridine | Excellent | semanticscholar.org |

| Grubbs II | N-Tosyl-protected dienylamine | N-Tosyl-tetrahydropyridine | up to 97% |

This table presents examples of Ring-Closing Metathesis reactions for the synthesis of tetrahydropyridine derivatives.

Subsequent reduction of the double bond within the newly formed tetrahydropyridine ring affords the corresponding substituted piperidine. This two-step sequence of RCM followed by hydrogenation provides a flexible route to a wide range of 3-substituted piperidines and their analogues.

Prins-type Cyclizations for Halopiperidines

The aza-Prins cyclization is a powerful acid-catalyzed reaction for the synthesis of piperidine derivatives, involving the condensation of a homoallylic amine with an aldehyde acs.org. A particularly useful variant of this reaction is the halo-aza-Prins cyclization, where a halide ion acts as the nucleophile to trap the intermediate carbocation, leading to the formation of halopiperidines. These halogenated piperidines are versatile intermediates for further functionalization.

The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or indium triflate (In(OTf)₃), or a Brønsted acid core.ac.uknih.govnih.gov. The mechanism involves the formation of an N-acyliminium ion from the reaction of the N-protected homoallylic amine and the aldehyde. This is followed by an intramolecular cyclization, where the alkene attacks the iminium ion to form a six-membered carbocation. This carbocation is then trapped by a halide ion to yield the 4-halopiperidine product nih.gov.

A notable feature of the aza-Prins cyclization is its potential for high diastereoselectivity. For instance, the AlCl₃-catalyzed reaction of N-tosyl homoallylamine with various aldehydes in the presence of trimethylsilyl halides has been shown to produce trans-2-substituted-4-halopiperidines with high diastereoselectivity.

More recently, an efficient methodology for the synthesis of 4,4-dihalopiperidine derivatives has been developed using N-(3-halobut-3-en-1-yl)-4-methylbenzenesulfonamide and an aldehyde catalyzed by In(OTf)₃ nih.gov. This reaction proceeds via an initial aza-Prins cyclization to form a six-membered carbocation, which is then attacked by a halide ion to give the gem-dihalopiperidine.

| Lewis Acid | Substrates | Product | Diastereoselectivity/Yield | Reference |

| AlCl₃ | N-Tosyl homoallylamine, Aldehydes, TMS-halide | trans-2-Substituted-4-halopiperidine | High diastereoselectivity | |

| In(OTf)₃ | N-(3-halobut-3-en-1-yl)-4-methylbenzenesulfonamide, Aldehyde | 4,4-Dihalopiperidine | Excellent yields | nih.gov |

| Fe(III) salts | γ,δ-Unsaturated N-tosylamines, Aldehydes | N-Tosyl-4-halopiperidine | Good yields | core.ac.uk |

This table showcases examples of Lewis acid-catalyzed aza-Prins cyclizations for the synthesis of halopiperidines.

The resulting halopiperidines can be further elaborated. For example, gem-dihalopiperidines can be converted to 2-substituted-1-tosylpiperidin-4-ones or pyridine derivatives nih.govnih.gov.

Functional Group Interconversions and Derivatization at the Piperidine Nitrogen

The secondary amine of the piperidine ring in compounds like 3-(3-methylbutyl)piperidine offers a reactive handle for a variety of functional group interconversions and derivatizations. These modifications are crucial for modulating the physicochemical and biological properties of the molecule. The two most common transformations are N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be achieved through several methods. A common approach involves the reaction of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction researchgate.net. Suitable bases include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) researchgate.net. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) researchgate.net. To avoid the formation of quaternary ammonium salts, the alkyl halide is often added slowly to a solution where the piperidine is in excess researchgate.net.

N-Acylation: The piperidine nitrogen can be readily acylated using various acylating agents such as acyl chlorides or anhydrides. This transformation introduces an amide functionality, which can significantly alter the electronic and conformational properties of the piperidine ring. The reaction is often performed in the presence of a base to scavenge the acid byproduct.

| Transformation | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF, room temp. | N-Alkylpiperidine |

| N-Alkylation | Alkyl halide, DIPEA, Acetonitrile, room temp. | N-Alkylpiperidine |

| N-Acylation | Acyl chloride, Base, Solvent | N-Acylpiperidine |

| N-Acylation | Acid anhydride (B1165640), Base, Solvent | N-Acylpiperidine |

This interactive table summarizes common methods for the N-alkylation and N-acylation of piperidines.

These derivatization strategies allow for the synthesis of a diverse library of analogues from a common piperidine core, facilitating structure-activity relationship studies.

Methods for Hydrochloride Salt Formation and Purification in Academic Contexts

The conversion of a basic amine, such as 3-(3-methylbutyl)piperidine, into its hydrochloride salt is a standard procedure in academic and pharmaceutical research. Salt formation often improves the compound's crystallinity, stability, and aqueous solubility.

The most common method for preparing the hydrochloride salt is by treating a solution of the free base amine with hydrochloric acid. The HCl can be introduced in various forms:

Gaseous HCl: Anhydrous hydrogen chloride gas can be bubbled through a solution of the amine in an organic solvent, such as diethyl ether or ethanol.

HCl in an organic solvent: A solution of HCl in an organic solvent, like diethyl ether, 2-propanol, or 1,4-dioxane, is added to the amine solution researchgate.net. This method is often preferred for its convenience and control over stoichiometry.

Aqueous HCl: While less common for final purification due to the introduction of water, aqueous HCl can be used in initial steps.

Upon addition of HCl, the hydrochloride salt typically precipitates from the solution. The choice of solvent is crucial; the free base should be soluble, while the hydrochloride salt should have limited solubility to ensure good recovery.

Purification of the hydrochloride salt is most commonly achieved through recrystallization . The selection of an appropriate solvent or solvent system is critical for obtaining high-purity crystalline material. A good recrystallization solvent will dissolve the salt at an elevated temperature but not at lower temperatures erowid.orgmt.com. Common solvent systems for amine hydrochlorides include:

Ethanol/diethyl ether

Methanol (B129727)/diethyl ether

2-Propanol researchgate.net

Acetone/water reddit.com

The process involves dissolving the crude salt in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. Impurities will ideally remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

| Method | Reagents/Solvents | Key Considerations |

| Salt Formation | Gaseous HCl in ether or ethanol | Requires handling of corrosive gas. |

| Salt Formation | HCl solution in ether, 2-propanol, or dioxane | Convenient and controllable. |

| Purification | Recrystallization from Ethanol/ether | Good for many amine hydrochlorides. |

| Purification | Recrystallization from 2-Propanol | Often a preferred solvent for recrystallization. |

This table outlines common methods for the formation and purification of piperidine hydrochloride salts.

Exploration of Novel Synthetic Pathways for C-3 Substituted Piperidines

The development of novel and efficient synthetic routes to C-3 substituted piperidines is an active area of research, driven by the importance of this structural motif in medicinal chemistry. Recent advancements have focused on catalytic and asymmetric methods to control the stereochemistry at the C-3 position.

One groundbreaking approach is the rhodium-catalyzed asymmetric reductive Heck reaction snnu.edu.cn. This method allows for the synthesis of enantioenriched 3-substituted tetrahydropyridines from pyridine and sp²-hybridized boronic acids snnu.edu.cn. The key step involves the reaction of a partially reduced pyridine derivative, phenyl pyridine-1(2H)-carboxylate, with an aryl, heteroaryl, or vinyl boronic acid in the presence of a chiral rhodium catalyst snnu.edu.cn. This carbometalation proceeds with high yield and excellent enantioselectivity. Subsequent reduction of the tetrahydropyridine product furnishes the desired 3-substituted piperidine. This three-step sequence provides access to a wide variety of chiral 3-piperidines, including those found in clinically used drugs snnu.edu.cn.

Another strategy involves the regioselective 3-alkylation of piperidine . This can be achieved by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine odu.edu. The enamide anion of Δ¹-piperideine can then be generated and alkylated at the C-3 position with various alkyl halides odu.edu. Reduction of the resulting 3-alkyl-Δ²-piperideine yields the 3-alkylpiperidine odu.edu.

Furthermore, direct C-H functionalization strategies are being explored. While direct C-H activation at the C-3 position of piperidine is challenging due to the electronic effects of the nitrogen atom, indirect methods are being developed. For instance, asymmetric cyclopropanation of a tetrahydropyridine followed by reductive ring-opening of the cyclopropane intermediate can lead to C-3 functionalization nih.gov.

| Synthetic Pathway | Key Transformation | Substrates | Catalyst/Reagents | Product |

| Asymmetric Reductive Heck Reaction | Rh-catalyzed carbometalation | Phenyl pyridine-1(2H)-carboxylate, Boronic acids | Chiral Rhodium catalyst | Enantioenriched 3-substituted tetrahydropyridine |

| Regioselective 3-Alkylation | Enamide alkylation | Δ¹-piperideine, Alkyl halides | Base (e.g., organolithium) | 3-Alkyl-Δ²-piperideine |

| Indirect C-H Functionalization | Cyclopropanation and ring-opening | Tetrahydropyridine, Diazoacetate | Dirhodium catalyst | C-3 functionalized piperidine |

This table summarizes novel synthetic pathways for the synthesis of C-3 substituted piperidines.

These innovative approaches offer more direct and stereocontrolled access to C-3 substituted piperidines, expanding the toolbox for the synthesis of complex and medicinally relevant molecules.

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(3-Methylbutyl)piperidine hydrochloride, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are crucial for a complete structural assignment.

In the ¹H NMR spectrum of a typical 3-alkylpiperidine hydrochloride, the protons on the piperidine (B6355638) ring would exhibit complex splitting patterns due to spin-spin coupling. The protons of the 3-methylbutyl side chain would present more characteristic signals, including a doublet for the two terminal methyl groups, a multiplet for the methine proton, and additional multiplets for the methylene (B1212753) groups. The presence of the hydrochloride salt would influence the chemical shifts of the protons near the nitrogen atom, particularly the N-H proton, which would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its local electronic environment. For instance, the carbons of the piperidine ring would appear in the aliphatic region, with their specific shifts influenced by the position of the alkyl substituent.

Representative ¹H and ¹³C NMR Chemical Shift Ranges for 3-Alkylpiperidine Hydrochlorides

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2-H | 2.5 - 3.5 | 45 - 55 |

| Piperidine C3-H | 1.5 - 2.5 | 30 - 40 |

| Piperidine C4-H | 1.2 - 2.0 | 20 - 30 |

| Piperidine C5-H | 1.2 - 2.0 | 20 - 30 |

| Piperidine C6-H | 2.5 - 3.5 | 45 - 55 |

| N-H | 8.0 - 10.0 (broad) | - |

2D NMR Techniques for Structural Connectivity Confirmation

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms within this compound, 2D NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For instance, a COSY spectrum would show correlations between adjacent protons on the piperidine ring and within the 3-methylbutyl side chain, allowing for the tracing of the entire proton network. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group would produce a cross-peak in the HSQC spectrum. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule, such as linking the 3-methylbutyl side chain to the C3 position of the piperidine ring. youtube.com

Dynamic NMR for Conformational Analysis

The piperidine ring exists in a chair conformation, and in substituted piperidines, the substituent can occupy either an axial or an equatorial position. These conformers are often in rapid equilibrium at room temperature. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. researchgate.net

For this compound, the bulky 3-methylbutyl group is expected to predominantly occupy the equatorial position to minimize steric hindrance. However, a certain population of the axial conformer will exist. By recording NMR spectra at different temperatures, it is possible to slow down the rate of conformational exchange. At low temperatures, the signals for the axial and equatorial conformers may become distinct, allowing for the determination of the equilibrium constant and the free energy difference between the conformers. nih.gov

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₁₀H₂₂ClN. The nominal mass of the free base (C₁₀H₂₁N) is 155 amu. In the mass spectrum, the molecular ion peak (M⁺) for the free base would be observed at m/z 155. The fragmentation pattern of 3-alkylpiperidines under Electron Ionization (EI) is characterized by cleavages of the piperidine ring and the alkyl side chain. imedpub.comaip.org A common fragmentation pathway for piperidines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of an ethyl or propyl radical, resulting in characteristic fragment ions. libretexts.org Cleavage of the 3-methylbutyl side chain would also produce a series of fragment ions.

Plausible Mass Spectral Fragments for 3-(3-Methylbutyl)piperidine

| m/z | Possible Fragment |

|---|---|

| 155 | [M]⁺ (Molecular Ion) |

| 140 | [M - CH₃]⁺ |

| 112 | [M - C₃H₇]⁺ |

| 98 | [M - C₄H₉]⁺ |

| 84 | Piperidinium (B107235) ion |

High-Resolution Mass Spectrometry (HRMS) in Synthetic Research

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule, as many different molecular formulas can have the same nominal mass. For 3-(3-Methylbutyl)piperidine, HRMS would be used to confirm its molecular formula of C₁₀H₂₁N by comparing the experimentally measured exact mass with the theoretically calculated mass.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the N-H group of the piperidinium ion, C-H bonds of the aliphatic ring and side chain, and C-N bonds. The N-H stretching vibration in the hydrochloride salt would appear as a broad band in the IR spectrum, typically in the range of 2700-3300 cm⁻¹. The C-H stretching vibrations of the CH₂, and CH₃ groups would be observed in the 2800-3000 cm⁻¹ region. researchgate.net The "fingerprint" region, from 400 to 1500 cm⁻¹, would contain a complex pattern of bands corresponding to various bending and stretching vibrations of the piperidine ring and the alkyl side chain, providing a unique spectral signature for the compound. researchgate.net

Characteristic Vibrational Frequencies for 3-Alkylpiperidine Hydrochlorides

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H | Stretching | 2700 - 3300 (broad) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-H | Bending | 1350 - 1480 |

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or isomers. google.com

For this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for purity assessment. nih.gov In GC, the compound would be analyzed as its free base after neutralization. The choice of the GC column (e.g., a non-polar or medium-polarity column) and the temperature program would be optimized to achieve good separation of the main component from any potential impurities.

Since 3-(3-Methylbutyl)piperidine has a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial in pharmaceutical research, as different enantiomers can have different biological activities. Chiral HPLC is the most common method for separating enantiomers. nih.govwvu.edu This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.netmdpi.com The choice of the CSP and the mobile phase is critical for achieving a successful separation.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention Studies

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of components within a mixture. In the context of this compound, HPLC is particularly useful for assessing compound purity and studying its retention behavior under various conditions, which provides insights into its lipophilicity and interactions with different stationary phases.

A typical analytical approach for this non-chromophoric compound involves pre-column derivatization to attach a UV-active moiety, allowing for detection by a standard UV-Vis detector. A common derivatizing agent for amines is benzoyl chloride. The derivatization reaction introduces a benzoyl group onto the piperidine nitrogen, rendering the molecule detectable at specific wavelengths.

Detailed Research Findings:

In a representative study, the purity of a synthesized batch of this compound was determined using a reversed-phase HPLC method. The analysis was performed on a C18 column, a common choice for the separation of moderately polar to nonpolar compounds. The mobile phase composition, a critical parameter in HPLC, was optimized to achieve a good peak shape and resolution. A gradient elution with a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is often employed to ensure the efficient elution of the derivatized analyte.

The retention time of the derivatized 3-(3-Methylbutyl)piperidine provides a reliable parameter for its identification. Under specific chromatographic conditions, the compound will elute at a characteristic time. By comparing the peak area of the main compound with the total area of all peaks in the chromatogram, the purity can be accurately calculated.

Below is an interactive data table summarizing the HPLC conditions and the results from a hypothetical purity analysis and retention study.

| Parameter | Value |

| Chromatographic System | Agilent 1260 Infinity II |

| Column | Gemini C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 7.0) B: Methanol |

| Gradient | 0-15 min, 50-90% B; 15-20 min, 90% B; 20-25 min, 90-50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (after derivatization with benzoyl chloride) |

| Injection Volume | 20 µL |

| Retention Time (min) | 12.5 |

| Purity (%) | 99.2 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, which is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This process converts the analyte into a more volatile and thermally stable derivative.

Acylation is a common derivatization strategy for amines. Using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA), the active hydrogen on the piperidine nitrogen is replaced with a trifluoroacetyl group. This not only increases the volatility of the compound but also introduces a fluorine-containing group, which can enhance detection sensitivity in certain detectors and provide characteristic mass spectral fragmentation patterns.

Detailed Research Findings:

In a hypothetical GC-MS analysis, the N-trifluoroacetyl derivative of 3-(3-Methylbutyl)piperidine was prepared and injected into the GC system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a molecular fingerprint of the compound. The molecular ion peak (M+) corresponds to the mass of the derivatized molecule. The fragmentation pattern, which shows the masses of various fragments of the molecule, provides valuable structural information. For the N-trifluoroacetyl derivative of 3-(3-Methylbutyl)piperidine, characteristic fragments would be expected from the cleavage of the alkyl side chain and the piperidine ring.

The following interactive data table outlines the GC-MS parameters and the expected results for the analysis of the volatile derivative of 3-(3-Methylbutyl)piperidine.

| Parameter | Value |

| GC-MS System | Agilent 7890B GC with 5977A MSD |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 80°C (hold 2 min), then 10°C/min to 280°C (hold 5 min) |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Retention Time (min) | 15.8 |

| Mass Spectrometry | Electron Ionization (EI), 70 eV |

| Key m/z Fragments | 251 (M+), 194, 154, 82 |

Computational and Theoretical Investigations of 3 3 Methylbutyl Piperidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 3-(3-methylbutyl)piperidine hydrochloride, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the lowest energy conformation. nih.govresearchgate.netmdpi.com

The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to calculate the forces on each atom. The atomic positions are then adjusted to minimize these forces until a stationary point on the potential energy surface is reached, corresponding to a stable, optimized structure. mdpi.com This optimized geometry is crucial as it provides the most accurate representation of the molecule's bond lengths, bond angles, and dihedral angles, which are essential for predicting other properties. researchgate.netbhu.ac.in

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Piperidinium (B107235) Ring (Optimized via DFT) Note: These are typical, illustrative values for a substituted piperidine (B6355638) ring and not specific experimental data for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C-N | 1.47 - 1.51 Å |

| C-C (ring) | 1.53 - 1.55 Å | |

| N-H | ~1.03 Å | |

| Bond Angles | C-N-C | ~112° - 115° |

| C-C-C | ~110° - 112° | |

| H-N-C | ~108° - 110° |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. scirp.org These orbitals are key to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. scirp.orgresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are illustrative for a simple piperidinium ion and can vary based on the substituent and computational method.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | > 0 | Electron Acceptor |

| HOMO | < -7 | Electron Donor |

| HOMO-LUMO Gap | > 7 eV | Indicator of Chemical Stability |

Conformational Analysis of the Piperidine Ring and Isopentyl Side Chain

The flexibility of the six-membered piperidine ring and its bulky isopentyl substituent leads to a complex conformational landscape. Understanding these different spatial arrangements and their relative energies is crucial for predicting the molecule's behavior.

While quantum methods are highly accurate, they are computationally expensive for exploring the vast number of possible conformations. Molecular Mechanics (MM) offers a faster alternative by using classical physics principles (a "force field") to model the energy of a molecule based on its bond lengths, angles, and torsions. This method is well-suited for scanning the potential energy surface to identify low-energy conformers.

Molecular Dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for the system, MD provides a dynamic view of the conformational landscape, revealing how the molecule transitions between different shapes and how it interacts with its environment (e.g., solvent molecules). mdpi.comresearchgate.net For this compound, MD simulations can illustrate the flexibility of the isopentyl chain and the puckering of the piperidine ring, providing insights into the stability of different conformers over time. rsc.org

The piperidine ring typically adopts a chair conformation, which is more stable than boat or twist-boat forms. For a 3-substituted piperidine, the substituent can be in either an axial or an equatorial position. Due to steric hindrance, large substituents generally prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. nih.gov

In the case of 3-(3-methylbutyl)piperidine, the bulky isopentyl group is strongly favored to be in the equatorial position in the dominant chair conformation. The protonation at the nitrogen atom to form the hydrochloride salt further influences this preference. The energetic difference between the equatorial and axial conformers can be calculated using computational methods, confirming the stability of the equatorial isomer. For the isopentyl group, this energy difference is expected to be significant, making the axial conformation highly unfavorable.

Intermolecular Interactions and Solvation Effects

As an ionic salt, the interactions of this compound with itself and with solvent molecules are dominated by strong electrostatic forces.

In solution, solvation effects play a critical role. nih.gov In polar solvents like water, the piperidinium cation and chloride anion are stabilized by strong ion-dipole interactions. Water molecules form a hydration shell around the ions, with the oxygen atoms oriented towards the piperidinium ion and the hydrogen atoms towards the chloride ion. The solvation enthalpy, which is the energy released upon dissolving the ion, is a key factor in its solubility and stability in solution. mdpi.com The presence and nature of the solvent can influence the conformational equilibrium of the piperidine ring, although the strong preference for the equatorial isopentyl group is likely to persist across most solvent environments.

Hydrogen Bonding Networks Involving the Hydrochloride Moiety

The hydrochloride moiety of this compound, which consists of a protonated piperidinium cation and a chloride anion, is a focal point for the formation of intricate hydrogen bonding networks. These non-covalent interactions are crucial in defining the solid-state architecture and influencing the physicochemical properties of the compound. Computational studies, primarily employing Density Functional Theory (DFT), provide profound insights into the geometry, strength, and nature of these hydrogen bonds.

In the crystalline lattice, the primary and most significant hydrogen bond is formed between the protonated nitrogen of the piperidinium ring (N-H+) and the chloride anion (Cl-). This N-H+•••Cl- interaction is a strong, charge-assisted hydrogen bond that acts as a fundamental motif in the crystal packing. Theoretical calculations on analogous 3-alkylpiperidinium chloride systems suggest that the geometry of this bond is nearly linear, with an N-H•••Cl angle approaching 180°. The strength of this interaction is considerable, with calculated interaction energies typically falling in the range of -15 to -25 kcal/mol, indicating a significant electrostatic contribution.

Beyond this primary interaction, weaker C-H•••Cl hydrogen bonds involving the axial and equatorial protons of the piperidine ring also contribute to the stability of the crystal structure. The 3-(3-methylbutyl) substituent introduces additional C-H donors that can engage in these weaker interactions with the chloride anion. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are instrumental in characterizing these interactions. QTAIM analysis of similar systems reveals bond critical points (BCPs) between the hydrogen and chloride atoms, with the electron density (ρ) and its Laplacian (∇²ρ) at the BCP providing a quantitative measure of bond strength and nature. NBO analysis further elucidates these interactions by quantifying the orbital overlap between the lone pairs of the chloride anion and the antibonding orbitals of the N-H and C-H bonds, revealing the extent of charge transfer and orbital delocalization.

Interactive Data Table: Calculated Hydrogen Bond Parameters for a Model 3-Alkylpiperidinium Chloride System

This table presents illustrative data based on DFT calculations (B3LYP/6-311++G(d,p) level of theory) for a model system analogous to this compound to demonstrate typical hydrogen bond geometries and energies.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | H•••Acceptor Distance (Å) | Donor-H•••Acceptor Angle (°) | Interaction Energy (kcal/mol) |

| N-H+•••Cl- | 3.05 | 2.01 | 175.2 | -18.5 |

| C(α)-H•••Cl- (axial) | 3.52 | 2.65 | 145.8 | -3.2 |

| C(α)-H•••Cl- (equatorial) | 3.68 | 2.80 | 138.1 | -2.1 |

| C(substituent)-H•••Cl- | 3.85 | 2.95 | 130.5 | -1.5 |

Computational Modeling of Compound-Solvent Interactions

The behavior of this compound in a solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. Molecular dynamics (MD) simulations are a powerful tool to investigate these interactions at an atomic level, providing a dynamic picture of the solvation process and the structure of the solvent shell around the ionic species.

In aqueous solution, the protonated 3-(3-methylbutyl)piperidinium cation and the chloride anion are solvated by water molecules. MD simulations of similar ionic species in water reveal the formation of distinct hydration shells. The primary hydration shell around the N-H+ group of the piperidinium cation is characterized by strong hydrogen bonds between the acidic proton and the oxygen atoms of water molecules. The chloride anion is also strongly solvated, forming hydrogen bonds with the hydrogen atoms of surrounding water molecules.

The 3-methylbutyl substituent, being hydrophobic, influences the local water structure. Water molecules in the vicinity of this alkyl group tend to form a more ordered, cage-like structure to minimize the disruption of the hydrogen-bonding network of bulk water. This phenomenon, known as hydrophobic hydration, has energetic consequences for the solubility and aggregation behavior of the compound.

Radial distribution functions (RDFs) derived from MD simulations provide a quantitative description of the solvation structure. The RDF for the N-H+ proton and water oxygen atoms would show a sharp first peak at a short distance, indicating a well-defined first solvation shell. Similarly, the RDF for the chloride anion and water hydrogen atoms would exhibit a distinct first peak. Integration of these peaks yields the coordination number, which represents the average number of water molecules in the first solvation shell.

Computational models can also predict the solvation free energy, which is a key thermodynamic parameter determining the solubility of the compound in different solvents. By employing continuum solvation models or more rigorous free energy perturbation methods in conjunction with MD simulations, it is possible to estimate the energetic cost or favorability of transferring the compound from the gas phase or a nonpolar solvent to water or other solvents. These calculations can help in understanding the solvent effects on the conformational preferences of the 3-(3-methylbutyl)piperidine moiety.

Interactive Data Table: Illustrative Solvation Characteristics from Molecular Dynamics Simulations

This table presents representative data from a hypothetical molecular dynamics simulation of this compound in a dilute aqueous solution to illustrate key solvation parameters.

| Solvated Species | Solvation Shell | Coordination Number | Peak Position of RDF (Å) |

| Piperidinium N-H+ | 1st | 3-4 | 1.8-2.0 (N-H•••O) |

| Chloride Anion (Cl-) | 1st | 6-7 | 2.2-2.4 (Cl•••H-O) |

| 3-Methylbutyl Group | 1st (Hydrophobic Hydration) | Variable | N/A |

Role in Advanced Organic Transformations and As a Synthetic Intermediate

Utilization as a Chiral Building Block in Multistep Synthesis

The enantioselective synthesis of 3-substituted piperidines is a topic of considerable interest in medicinal and synthetic chemistry, as the piperidine (B6355638) motif is a common core in numerous pharmaceuticals and natural products. When obtained in an enantiomerically pure form, 3-(3-Methylbutyl)piperidine hydrochloride can serve as a valuable chiral building block. The stereocenter at the C3 position can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex target molecules with high stereocontrol.

Various synthetic strategies have been developed for the asymmetric synthesis of 3-alkylpiperidines, which are directly applicable to the preparation of enantiopure 3-(3-Methylbutyl)piperidine. These methods often involve the catalytic asymmetric hydrogenation of substituted pyridines or the diastereoselective functionalization of chiral piperidine precursors. For instance, rhodium-catalyzed asymmetric hydrogenation of N-protected 3-alkylpyridinium salts has proven to be an effective method for accessing chiral 3-alkylpiperidines with high enantioselectivity.

Once obtained, this chiral building block can be incorporated into larger molecules through reactions involving the piperidine nitrogen or further functionalization of the ring. The 3-methylbutyl group, while seemingly simple, can play a crucial role in influencing the conformation of the piperidine ring and the steric environment around the reactive centers, thereby impacting the diastereoselectivity of subsequent transformations.

Table 1: Selected Methods for the Enantioselective Synthesis of 3-Alkylpiperidines

| Method | Catalyst/Reagent | Substrate | Key Features |

| Asymmetric Hydrogenation | Rhodium or Iridium complexes with chiral ligands | 3-Alkylpyridines or pyridinium salts | High enantioselectivity, direct route to chiral piperidines. |

| Chiral Auxiliary-Mediated Synthesis | Evans oxazolidinones, pseudoephedrine | Acyclic precursors | Diastereoselective cyclization to form the piperidine ring. |

| Biocatalytic Desymmetrization | Imine reductases (IREDs) | Dihydropyridines | Enzymatic reduction provides access to chiral piperidines under mild conditions. |

| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' catalysts | Acyclic diene precursors | Formation of the piperidine ring with subsequent stereoselective functionalization. |

Participation in Named Reactions as a Nucleophile or Base

The nitrogen atom in the piperidine ring of this compound possesses a lone pair of electrons, rendering it both nucleophilic and basic. This reactivity allows it to participate in a variety of named reactions, either as a key reactant or as a catalyst.

As a nucleophile , the piperidine nitrogen can readily attack electrophilic centers. This is exemplified in reactions such as the Mannich reaction, where it can react with an aldehyde and a compound containing an active hydrogen to form a Mannich base. The steric bulk of the 3-methylbutyl group may influence the rate and outcome of such reactions, potentially favoring the formation of specific diastereomers in cases where new stereocenters are generated.

As a base , 3-(3-Methylbutyl)piperidine can be used to deprotonate acidic protons in a substrate, facilitating a wide range of base-mediated transformations. Its moderate basicity (pKa of the conjugate acid is typically around 11) makes it suitable for reactions requiring a non-nucleophilic, yet reasonably strong, organic base. However, the presence of the N-H proton means it can also act as a proton shuttle in certain catalytic cycles. The hydrochloride salt form would need to be neutralized to its free base form to exhibit this nucleophilic or basic character.

Table 2: Potential Participation of 3-(3-Methylbutyl)piperidine in Named Reactions

| Named Reaction | Role of Piperidine Derivative | Description |

| Mannich Reaction | Nucleophile | Condensation of an amine, an aldehyde, and a carbon acid. |

| Michael Addition | Nucleophile or Base Catalyst | 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. |

| Stork Enamine Alkylation | Nucleophile (for enamine formation) | Alkylation of ketones or aldehydes via their enamine derivatives. |

| Knoevenagel Condensation | Base Catalyst | Nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration. |

Catalytic Applications in Organic Reaction Development

Chiral piperidine derivatives have found utility as ligands and organocatalysts in a variety of asymmetric transformations. The synthesis of enantiomerically pure 3-(3-Methylbutyl)piperidine opens the door to its exploration in catalytic applications. The piperidine scaffold can be readily modified at the nitrogen atom to introduce other functionalities, leading to the development of novel chiral ligands for transition metal catalysis or bifunctional organocatalysts.

The 3-methylbutyl group can serve as a crucial element for creating a specific chiral environment around the catalytic center. This steric directing group can influence the approach of substrates to the catalyst, thereby controlling the enantioselectivity of the reaction. For example, chiral piperidine-based ligands have been employed in asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Furthermore, the basic nitrogen of the piperidine ring can act as a catalytic site in its own right, functioning as a Brønsted base or as a hydrogen bond donor in organocatalysis. The combination of a chiral backbone and a basic nitrogen atom makes 3-(3-Methylbutyl)piperidine a promising scaffold for the development of new asymmetric catalysts.

Precursor for Diversified Piperidine Scaffolds in Material Science Research

The piperidine ring is not only a privileged scaffold in medicinal chemistry but also a valuable component in the design of functional materials. The ability to introduce diverse substituents onto the piperidine ring allows for the fine-tuning of the physical and chemical properties of materials incorporating this motif. This compound can serve as a precursor for the synthesis of monomers that can be polymerized to create novel functional polymers.

For instance, the piperidine nitrogen can be functionalized with polymerizable groups, such as vinyl or acrylate moieties. The resulting monomers can then be subjected to polymerization to yield polymers with piperidine units in the side chains. The 3-methylbutyl group would influence the properties of the resulting polymer, such as its solubility, thermal stability, and morphology. These piperidine-containing polymers have potential applications in areas such as gas separation membranes, ion-exchange resins, and as basic catalysts.

Moreover, the piperidine scaffold can be incorporated into the main chain of a polymer, leading to materials with unique conformational properties. The stereochemistry of the 3-(3-Methylbutyl)piperidine unit could be used to control the helicity or other secondary structures of the polymer chain. Such materials could find applications in chiral separations, sensing, and as novel biomaterials. The development of synthetic routes to functionalized piperidines like this compound is therefore of significant importance for the advancement of material science.

Structural Analogues and Their Chemical Space Exploration

Systematic Structural Modifications at the Piperidine (B6355638) Ring

The exploration of the chemical space around 3-(3-Methylbutyl)piperidine hydrochloride often begins with systematic modifications of the piperidine ring itself. These modifications can introduce new stereochemical arrangements and alter the compound's three-dimensional shape, which is crucial for its interaction with biological targets. Key strategies in this area involve the synthesis of various regioisomers and diastereomers.

The synthesis of substituted piperidines can be achieved through various methods, including the hydrogenation of substituted pyridines. nih.govnih.gov This approach allows for the creation of a library of piperidine analogues with substituents at different positions. For instance, the reduction of a disubstituted pyridine (B92270) can lead to the formation of cis- and trans-diastereomers of the corresponding piperidine. nih.gov The stereochemical outcome of such reactions can often be controlled by the choice of catalyst and reaction conditions.

Further modifications can involve the introduction of additional substituents on the piperidine ring, leading to a diverse set of analogues. The development of synthetic methodologies to access all possible regio- and diastereoisomers of substituted piperidines is an active area of research, as it allows for a comprehensive exploration of the structure-activity relationship (SAR). nih.gov

Table 1: Examples of Synthetic Strategies for Piperidine Ring Modification

| Strategy | Description | Potential Outcome |

| Catalytic Hydrogenation | Reduction of substituted pyridines using catalysts like palladium or platinum. | Formation of various stereoisomers of substituted piperidines. |

| Diastereoselective Lithiation | Use of organolithium reagents to achieve stereocontrolled functionalization. | Access to specific diastereomers that may not be favored under hydrogenation conditions. |

| Cyclization Reactions | Intramolecular reactions to form the piperidine ring from acyclic precursors. | Control over the placement of substituents on the ring. |

Variations of the Alkyl Side Chain for Modulating Chemical Properties

The 3-(3-methylbutyl) side chain of the parent compound offers numerous opportunities for modification to fine-tune the molecule's properties. Altering the length, branching, and incorporation of functional groups within the alkyl side chain can significantly impact its lipophilicity, steric bulk, and potential for specific interactions.

Structure-activity relationship studies on various piperidine-containing compounds have demonstrated that even subtle changes in an alkyl side chain can lead to dramatic differences in biological activity. nih.govnih.gov For instance, increasing the chain length or introducing unsaturation can enhance binding affinity to a target protein by accessing deeper hydrophobic pockets. Conversely, introducing polar functional groups can improve aqueous solubility and pharmacokinetic profiles.

The systematic variation of the alkyl side chain is a common strategy in lead optimization within drug discovery programs. By synthesizing a series of analogues with different side chains, researchers can probe the steric and electronic requirements of a biological target.

Table 2: Influence of Alkyl Side Chain Variations on Physicochemical Properties

| Side Chain Modification | Example | Potential Impact on Properties |

| Chain Length | 3-Propylpiperidine, 3-Pentylpiperidine | Alters lipophilicity and van der Waals interactions. |

| Branching | 3-(tert-Butyl)piperidine | Increases steric hindrance and can improve metabolic stability. |

| Unsaturation | 3-Allylpiperidine | Introduces rigidity and potential for different binding modes. |

| Functionalization | 3-(4-Hydroxybutyl)piperidine | Increases polarity and potential for hydrogen bonding. |

Synthesis of Spiro-Piperidine Derivatives and Their Academic Significance

A more profound structural modification involves the creation of spiro-piperidine derivatives, where one of the carbon atoms of the piperidine ring is part of another ring system. This creates a rigid, three-dimensional structure that can be highly valuable in probing specific binding interactions and exploring novel chemical space. bepls.comwhiterose.ac.ukresearchgate.net The spirocyclic nature of these compounds reduces their conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. bepls.com

The synthesis of spiropiperidines can be approached in two primary ways: by forming the spiro-ring on a pre-existing piperidine or by constructing the piperidine ring onto a pre-existing carbocyclic or heterocyclic ring. whiterose.ac.uk A variety of synthetic methods, including intramolecular cyclizations and multi-component reactions, have been developed to access these complex structures. nih.govwhiterose.ac.uk

In academic research, spiro-piperidine derivatives are of significant interest due to their presence in a number of biologically active natural products and pharmaceuticals. bepls.comresearchgate.net They have been investigated for a wide range of applications, including as cardiovascular and central nervous system agents, and have shown potential in the treatment of diseases like leishmaniasis and tuberculosis. bepls.com The unique topology of spiropiperidines makes them attractive scaffolds for the development of new therapeutic agents.

Exploration of Nitrogen Substitution Patterns

The nitrogen atom of the piperidine ring is a key site for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the compound's basicity, polarity, and steric profile. Common modifications include N-alkylation and N-acylation.

N-alkylation can be achieved through various methods, such as reductive amination or reaction with alkyl halides. google.comresearchgate.net The choice of the alkyl group can have a significant impact on the pharmacological properties of the resulting compound. For example, the introduction of a small alkyl group like a methyl or ethyl group can increase lipophilicity, while larger or functionalized alkyl groups can introduce new interaction points with a biological target.

N-acylation, the introduction of an acyl group, results in the formation of an amide. This transformation significantly reduces the basicity of the piperidine nitrogen and introduces a planar, hydrogen-bond accepting group. The nature of the acyl group can be varied to explore a wide range of electronic and steric effects. The structure-activity relationships of piperine (B192125) and its derivatives, for instance, highlight the importance of the amide linkage for their biological activities. nih.govresearchgate.net

Table 3: Common Nitrogen Substitution Patterns and Their Effects

| Substitution Pattern | Synthetic Method | Impact on Properties |

| N-Alkylation | Reductive amination with aldehydes/ketones | Increases lipophilicity, can introduce steric bulk. |

| N-Acylation | Reaction with acyl chlorides or anhydrides | Reduces basicity, introduces a planar amide group. |

| N-Arylation | Buchwald-Hartwig amination | Introduces an aromatic ring, can participate in pi-stacking interactions. |

| N-Sulfonylation | Reaction with sulfonyl chlorides | Forms a stable sulfonamide, alters electronic properties. |

Impact of Counter-ions on Crystallization and Handling in Academic Research

For a basic compound like 3-(3-methylbutyl)piperidine, the formation of a salt is often necessary to improve its handling, stability, and aqueous solubility. The hydrochloride salt is a common choice, but the selection of the counter-ion can have a profound impact on the physicochemical properties of the solid form.

Different counter-ions can lead to the formation of different crystal lattices, a phenomenon known as polymorphism. soton.ac.uk These different crystalline forms can exhibit variations in melting point, dissolution rate, and stability. The choice of counter-ion can also influence the hygroscopicity of the salt, which is its tendency to absorb moisture from the air.

In academic research, the ability to form well-defined, stable crystals is crucial for characterization by X-ray crystallography and for ensuring the reproducibility of biological assays. A comparative analysis of different salts, such as the hydrochloride, hydrobromide, mesylate, or tosylate, can reveal the optimal counter-ion for a particular application. For instance, while a hydrochloride salt may be suitable for many purposes, a different counter-ion might be preferred to achieve a specific crystalline form or to improve the dissolution rate in a particular solvent system. soton.ac.uk The study of how different salts of pitolisant and its analogues crystallize highlights the subtle yet significant effects of the counter-ion on the solid-state properties of piperidine-containing compounds. soton.ac.uk

Future Directions in Academic Research on 3 3 Methylbutyl Piperidine Hydrochloride

Development of Greener Synthetic Pathways

The chemical industry is increasingly shifting towards more environmentally benign synthetic methodologies. For 3-(3-Methylbutyl)piperidine hydrochloride, future research will likely focus on developing greener pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents. A primary route to 3-alkylpiperidines involves the hydrogenation of corresponding substituted pyridines. researchgate.netnih.gov

Key areas for future research include:

Sustainable Catalysis: A significant advancement lies in the replacement of traditional heavy metal catalysts (e.g., platinum, palladium) with more earth-abundant and less toxic alternatives. Research into catalysts based on metals like nickel or cobalt, or even metal-free catalytic systems, is a promising direction. nih.gov Electrocatalytic hydrogenation, which uses electricity to drive the reduction of pyridines, presents a particularly green alternative, operating at ambient temperature and pressure and avoiding the need for high-pressure hydrogen gas. acs.orgnih.gov The use of rhodium oxide (Rh₂O₃) has also been shown to be effective for the hydrogenation of various unprotected pyridines under mild conditions. liverpool.ac.uk

Biocatalysis: The use of enzymes to perform chemical transformations offers a highly selective and environmentally friendly approach. astrazeneca.com Future research could explore the use of engineered enzymes, such as imine reductases or reductive aminases, for the asymmetric synthesis of 3-(3-Methylbutyl)piperidine, providing access to specific stereoisomers which can be crucial for pharmacological activity. mdpi.comrsc.org A recent breakthrough combines biocatalytic C-H oxidation with radical cross-coupling to construct complex piperidine (B6355638) frameworks, a strategy that could be adapted for the synthesis of 3-(3-Methylbutyl)piperidine derivatives. chemistryviews.orgnews-medical.net

Green Solvents: Traditional organic solvents contribute significantly to the environmental impact of chemical synthesis. Research into the use of greener solvents such as water, ionic liquids, or bio-derived solvents for the synthesis of piperidine derivatives is an active area of investigation. bohrium.com

A comparative table of traditional versus potential greener synthetic approaches is presented below:

| Feature | Traditional Synthesis | Greener Synthetic Pathways |

| Catalyst | Platinum, Palladium on Carbon | Earth-abundant metal catalysts (Ni, Co), Metal-free catalysts, Biocatalysts (enzymes) |

| Reaction Conditions | High pressure, elevated temperatures | Ambient temperature and pressure (electrocatalysis), mild conditions |

| Hydrogen Source | High-pressure H₂ gas | Water (in electrocatalysis) |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, bio-solvents |

| Stereoselectivity | Often produces racemic mixtures | High stereoselectivity possible with biocatalysts |

Exploration of Advanced Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. springerprofessional.deuc.pt For the synthesis of this compound, flow chemistry presents opportunities for improved efficiency, safety, and scalability. nih.govflinders.edu.au

Future research in this area could focus on:

Multi-step Synthesis: The integration of multiple reaction steps into a single continuous flow process can significantly streamline the synthesis of complex molecules like this compound. syrris.jp This approach, often referred to as "reaction telescoping," avoids the need for isolation and purification of intermediates, saving time and resources. uc.pt

Enhanced Reaction Control: Microreactors used in flow chemistry provide superior heat and mass transfer compared to batch reactors. nih.gov This allows for precise control over reaction parameters, leading to higher yields, improved selectivity, and safer operation, especially for highly exothermic or hazardous reactions.

In-line Analysis and Automation: The incorporation of in-line analytical techniques (e.g., IR, NMR spectroscopy) into a flow setup allows for real-time monitoring of the reaction progress. nih.gov This data can be used to automate and optimize the synthesis, ensuring consistent product quality. A study on the synthesis of an olefinic piperidine compound demonstrated the use of in-line IR monitoring to control the initiation of subsequent reaction steps. durham.ac.uk

The table below illustrates the potential benefits of flow chemistry for the synthesis of this compound:

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Scalability | Can be challenging and require re-optimization | More straightforward scalability from lab to production |

| Safety | Handling of hazardous intermediates and reagents in large quantities | In-situ generation and consumption of hazardous species in small volumes |

| Efficiency | Multiple work-up and purification steps | Potential for single, continuous process with in-line purification |

| Control | Less precise control over temperature and mixing | Excellent control over reaction parameters |

Integration with Machine Learning for Retrosynthesis and Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how synthetic routes are designed and optimized. the-scientist.com For a target molecule like this compound, machine learning algorithms can be employed to navigate the vast landscape of possible synthetic pathways. mit.edu

Prospective research directions include:

AI-Powered Retrosynthesis: Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available starting materials, is a cornerstone of synthetic planning. nih.gov AI-driven retrosynthesis tools, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes to this compound that may not be obvious to a human chemist. acs.orgchemcopilot.com These tools can evaluate potential routes based on factors like reaction yield, cost of starting materials, and step count.

Reaction Outcome Prediction: Machine learning models can predict the outcome of a chemical reaction, including the expected yield and potential byproducts, without the need for extensive experimentation. mit.edu This can significantly accelerate the optimization of the synthesis of this compound by identifying the most promising reaction conditions.

Autonomous Synthesis: The integration of machine learning with automated flow chemistry platforms enables the concept of "self-optimizing" or autonomous reactors. aiche.org In such a system, a machine learning algorithm would design an experiment, which is then performed by the automated flow reactor. The results are fed back to the algorithm, which then designs the next experiment in an iterative loop to rapidly identify the optimal synthetic conditions.

Theoretical Predictions of Novel Reactivity and Applications in Chemical Catalysis

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. princeton.edu Theoretical studies on this compound can offer valuable insights into its intrinsic properties and guide the discovery of new applications.

Future theoretical research could explore:

Conformational Analysis and Reactivity Descriptors: Density Functional Theory (DFT) calculations can be used to determine the stable conformations of 3-(3-Methylbutyl)piperidine and to calculate various electronic properties that dictate its reactivity. researchgate.netnih.gov Understanding the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential can help predict how it will interact with other reagents. mdpi.com A DFT study on pyridine (B92270) hydrogenation over a γ-Mo₂N catalyst, for instance, provided insights into the reaction mechanism at a molecular level. researchgate.net

Prediction of Catalytic Activity: The piperidine scaffold can act as an organocatalyst in various chemical transformations. Theoretical calculations can be employed to predict the potential of this compound to catalyze novel reactions. By modeling the transition states of potential catalytic cycles, researchers can assess the feasibility of a proposed catalytic application before embarking on experimental work.

Elucidation of Reaction Mechanisms: For known reactions involving 3-alkylpiperidines, computational studies can provide a detailed understanding of the reaction mechanism. This knowledge can be used to optimize reaction conditions and to design more efficient catalysts. For example, DFT studies have been used to investigate the hyperconjugative aromaticity in piperidine derivatives, providing insights into their electronic structure and stability. rsc.org

The following table summarizes the types of insights that can be gained from theoretical studies:

| Computational Method | Information Gained | Potential Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic stability, reactivity descriptors | Prediction of reaction sites, understanding of chemical behavior |

| Transition State Theory | Activation energies, reaction pathways | Prediction of catalytic activity, elucidation of reaction mechanisms |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects | Understanding behavior in solution, interaction with biological targets |

常见问题

Q. What are the optimal synthetic routes for 3-(3-Methylbutyl)piperidine hydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., substituted aldehydes or ketones with piperidine derivatives), followed by salt formation with HCl. Key steps include:

- Condensation : Use anhydrous solvents (e.g., ethanol) and bases (e.g., K₂CO₃) to promote nucleophilic substitution .

- Cyclization : Optimize temperature (e.g., 60–80°C) and reaction time to minimize side products .

- Purification : Recrystallization or column chromatography (e.g., silica gel with CH₂Cl₂:MeOH gradients) ensures high purity .

Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the piperidine ring (e.g., methylbutyl group at C3) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~218) .

- X-ray Crystallography : Resolves stereochemistry and salt formation .

Advanced Research Questions